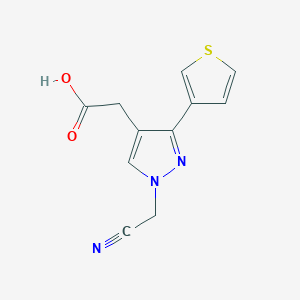

2-(1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid

CAS No.: 2098020-75-6

Cat. No.: VC3157570

Molecular Formula: C11H9N3O2S

Molecular Weight: 247.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098020-75-6 |

|---|---|

| Molecular Formula | C11H9N3O2S |

| Molecular Weight | 247.28 g/mol |

| IUPAC Name | 2-[1-(cyanomethyl)-3-thiophen-3-ylpyrazol-4-yl]acetic acid |

| Standard InChI | InChI=1S/C11H9N3O2S/c12-2-3-14-6-9(5-10(15)16)11(13-14)8-1-4-17-7-8/h1,4,6-7H,3,5H2,(H,15,16) |

| Standard InChI Key | NYQKBCOJNGPHSK-UHFFFAOYSA-N |

| SMILES | C1=CSC=C1C2=NN(C=C2CC(=O)O)CC#N |

| Canonical SMILES | C1=CSC=C1C2=NN(C=C2CC(=O)O)CC#N |

Introduction

Chemical Structure and Properties

Structural Composition

2-(1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid features a pyrazole ring system as its central scaffold. This five-membered heterocyclic structure contains two adjacent nitrogen atoms, one of which (at position 1) is substituted with a cyanomethyl group. The compound incorporates three key functional groups:

-

A thiophene ring at position 3 of the pyrazole, providing a sulfur-containing aromatic system

-

A cyanomethyl group (-CH₂CN) at position 1 (nitrogen) of the pyrazole, contributing a nitrile functionality

-

An acetic acid moiety (-CH₂COOH) at position 4 of the pyrazole, providing acidic character

This arrangement creates a molecule with multiple functional sites capable of engaging in diverse chemical interactions, including hydrogen bonding, π-π stacking, and acid-base interactions.

Related Compounds and Structural Class

Structural Analogs

The pyrazole scaffold serves as a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Several related compounds provide context for understanding the potential properties of 2-(1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid:

-

2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid (CAS: 2098088-91-4): A positional isomer with the cyanomethyl group at position 4 and the acetic acid at position 1 of the pyrazole

-

5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile: A related compound used as a precursor for synthesizing pyrazolo[1,5-a]pyrimidine derivatives

-

6-acetyl-2-(cyanomethyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: A more complex derivative containing the cyanomethyl-substituted pyrazole core

-

Various thiazol-4-one/thiophene-bearing pyrazole derivatives with documented antimicrobial activities

Comparison of Structural Features

Table 1: Comparison of 2-(1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid with Related Compounds

| Compound | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-(1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid | Pyrazole | Cyanomethyl at N-1, Thiophene at C-3, Acetic acid at C-4 | C₁₁H₉N₃O₂S (predicted) | ~247 (predicted) |

| 2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid | Pyrazole | Cyanomethyl at C-4, Thiophene at C-3, Acetic acid at N-1 | C₁₁H₉N₃O₂S | 247.28 |

| 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Pyrazole | Amino at C-5, Cyanomethyl at C-3, Carbonitrile at C-4 | Not specified in sources | Not specified in sources |

| 4-amino-2-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)thiophene derivative (7b) | Pyrazole-thiophene hybrid | Phenyl at N-1, p-tolyl at C-3, Thiophene linked to C-4 | Not specified in sources | Not specified in sources |

Synthesis Pathways

Synthetic Challenges

Potential challenges in synthesizing this compound include:

-

Regioselectivity: Controlling the regioselectivity of both the initial pyrazole formation and subsequent functionalization

-

N-alkylation selectivity: Ensuring selective alkylation at N-1 versus N-2 of the pyrazole ring

-

Functional group compatibility: Managing potentially reactive functional groups throughout the synthesis

-

Purification complexity: Separating the target compound from potential isomeric byproducts

Structure-Activity Relationship Considerations

Key Structural Elements Affecting Activity

The biological activity of 2-(1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid would likely be influenced by several structural features:

Positional Isomerism Effects

The positioning of substituents on the pyrazole ring significantly affects biological activity. 2-(1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid, with cyanomethyl at position 1 and acetic acid at position 4, would likely exhibit different biological properties compared to its isomer 2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid due to:

-

Different electronic distribution within the molecule

-

Altered spatial arrangement of functional groups

-

Modified hydrogen bonding patterns

-

Changed interaction profiles with biological targets

Drug-likeness Properties

Lipinski's Rule of Five Assessment

In terms of Lipinski's Rule of Five for drug-likeness, 2-(1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid would likely demonstrate favorable properties:

-

Molecular Weight: Approximately 247 g/mol, well below the 500 g/mol threshold

-

Hydrogen Bond Donors: 1 (carboxylic acid), below the limit of 5

-

Hydrogen Bond Acceptors: 5 (pyrazole nitrogens, carboxylic acid oxygens, nitrile nitrogen), within the limit of 10

-

Calculated Log P: Likely between 1-3 (precise value would require computational prediction), within the desirable range of <5

These parameters suggest favorable drug-like properties that could facilitate oral bioavailability.

ADME Considerations

Additional considerations for absorption, distribution, metabolism, and excretion (ADME) properties include:

-

Solubility: The carboxylic acid group would likely contribute to moderate aqueous solubility, potentially improving bioavailability

-

Permeability: The balanced hydrophilic/lipophilic nature suggests reasonable membrane permeability

-

Metabolic Stability: The compound contains several potential sites for metabolic modification, including the thiophene ring (oxidation) and the acetic acid moiety (conjugation)

-

Protein Binding: The presence of both acidic and aromatic moieties suggests potential for moderate protein binding

Research Status and Future Directions

Current Research Gaps

Based on the provided literature, there appears to be limited direct research on 2-(1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid specifically. This identifies several research opportunities:

-

Synthesis and characterization: Development and optimization of synthetic routes

-

Biological screening: Evaluation of antimicrobial, anti-inflammatory, and other biological activities

-

Structure-activity relationship studies: Synthesis of analogs to determine the impact of structural modifications

-

Mechanism of action investigations: Identification of molecular targets and binding modes

-

Formulation development: Exploration of drug delivery systems to optimize pharmaceutical properties

Recommended Research Approaches

Future research on this compound could benefit from:

-

Computational studies: Molecular docking, QSAR analysis, and molecular dynamics simulations to predict binding to potential targets

-

Green chemistry approaches: Development of environmentally friendly synthetic routes

-

Combination studies: Evaluation of synergistic effects with established drugs, similar to studies with related compounds

-

Formulation investigations: Development of pharmaceutical formulations to overcome potential solubility or stability challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume